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molecular formula C7H12O2S B1527590 Methyl thiane-2-carboxylate CAS No. 70759-78-3

Methyl thiane-2-carboxylate

Cat. No. B1527590
M. Wt: 160.24 g/mol
InChI Key: GCUGAIGMXRQPQP-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

Neat potassium methoxide (133 mg, 1.893 mmol) was added to a solution of methyl 2-(acetylthio)-6-bromohexanoate (536 mg, 1.893 mmol) in an. THF (18 mL) and the mixture was stirred at rt for 2 days under nitrogen. The crude isolate was purified by silica gel FCC (DCM) to afford methyl tetrahydro-2H-thiopyran-2-carboxylate as a clear oil which was saponified (1N NaOH, MeOH-THF) to afford Cap P-38.
Name
potassium methoxide
Quantity
133 mg
Type
reactant
Reaction Step One
Name
methyl 2-(acetylthio)-6-bromohexanoate
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O-].[K+].C([S:7][CH:8]([CH2:13][CH2:14][CH2:15][CH2:16]Br)[C:9]([O:11][CH3:12])=[O:10])(=O)C>C1COCC1>[S:7]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:8]1[C:9]([O:11][CH3:12])=[O:10] |f:0.1|

Inputs

Step One
Name
potassium methoxide
Quantity
133 mg
Type
reactant
Smiles
C[O-].[K+]
Name
methyl 2-(acetylthio)-6-bromohexanoate
Quantity
536 mg
Type
reactant
Smiles
C(C)(=O)SC(C(=O)OC)CCCCBr
Step Two
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude isolate
CUSTOM
Type
CUSTOM
Details
was purified by silica gel FCC (DCM)

Outcomes

Product
Name
Type
product
Smiles
S1C(CCCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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